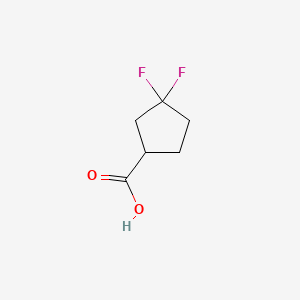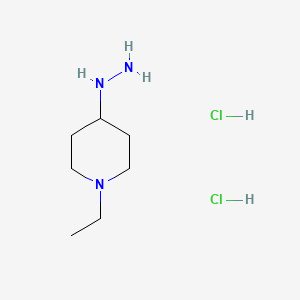
4-METHOXYBENZOIC-D7 ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxybenzoic-d7 acid, also known as p-Anisic acid or Draconic acid, is one of the isomers of anisic acid . It is a methoxybenzoic acid substituted with a methoxy group at position C-4 . It has a role as a plant metabolite .
Synthesis Analysis
P-Anisic acid is found naturally in anise. It can also be obtained synthetically by the oxidation of anethole, anisaldehyde, or p-methoxyacetophenone .Molecular Structure Analysis
The molecular formula of this compound is C8H8O3 . The IUPAC name is deuterio 2,3,5,6-tetradeuterio-4-(dideuteriomethoxy)benzoate . The InChI is 1S/C8H8O3/c1-11-7-4-2-6 (3-5-7)8 (9)10/h2-5H,1H3, (H,9,10)/i1D2,2D,3D,4D,5D/hD .Physical and Chemical Properties Analysis
The molecular weight of this compound is 159.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass is 159.091281335 g/mol . The topological polar surface area is 46.5 Ų .Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-METHOXYBENZOIC-D7 ACID involves the conversion of starting material anisole to the target compound via several reaction steps.", "Starting Materials": [ "Anisole", "D7-labeled acetic anhydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethanol", "Water" ], "Reaction": [ { "Step 1": "Anisole is reacted with D7-labeled acetic anhydride and sodium hydroxide to form 4-methoxyacetophenone-D7.", "Reagents": [ "Anisole", "D7-labeled acetic anhydride", "Sodium hydroxide" ], "Products": [ "4-methoxyacetophenone-D7" ] }, { "Step 2": "4-methoxyacetophenone-D7 is then subjected to a Friedel-Crafts acylation reaction using D7-labeled acetyl chloride and aluminum chloride to produce 4-methoxyacetophenone-D7-acyl chloride.", "Reagents": [ "4-methoxyacetophenone-D7", "D7-labeled acetyl chloride", "Aluminum chloride" ], "Products": [ "4-methoxyacetophenone-D7-acyl chloride" ] }, { "Step 3": "4-methoxyacetophenone-D7-acyl chloride is then hydrolyzed using sodium hydroxide to form 4-METHOXYBENZOIC-D7 ACID.", "Reagents": [ "4-methoxyacetophenone-D7-acyl chloride", "Sodium hydroxide", "Water" ], "Products": [ "4-METHOXYBENZOIC-D7 ACID" ] }, { "Step 4": "The product is then purified using hydrochloric acid and sodium bicarbonate to obtain the final compound.", "Reagents": [ "4-METHOXYBENZOIC-D7 ACID", "Hydrochloric acid", "Sodium bicarbonate", "Ethanol", "Water" ], "Products": [ "4-METHOXYBENZOIC-D7 ACID" ] } ] } | |
Numéro CAS |
1219803-08-3 |
Formule moléculaire |
C8H8O3 |
Poids moléculaire |
159.19 g/mol |
Nom IUPAC |
2,3,5,6-tetradeuterio-4-(trideuteriomethoxy)benzoic acid |
InChI |
InChI=1S/C8H8O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10)/i1D3,2D,3D,4D,5D |
Clé InChI |
ZEYHEAKUIGZSGI-AAYPNNLASA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])OC([2H])([2H])[2H])[2H] |
SMILES |
COC1=CC=C(C=C1)C(=O)O |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)O |
Synonymes |
4-METHOXYBENZOIC-D7 ACID |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


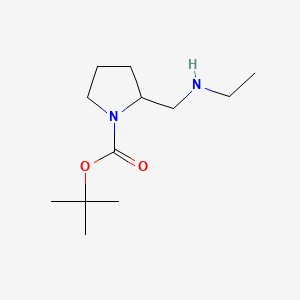
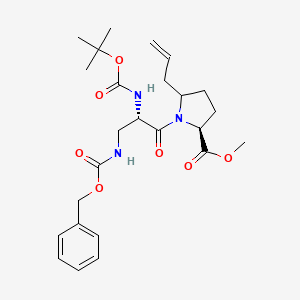
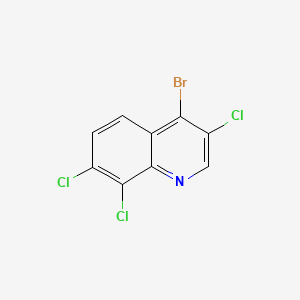

![2-(tert-Butyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B580593.png)
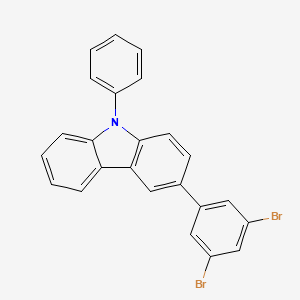
![(2R)-2-[(1S)-1-[(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one](/img/structure/B580595.png)
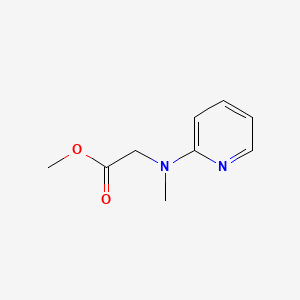
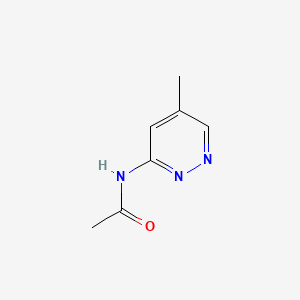
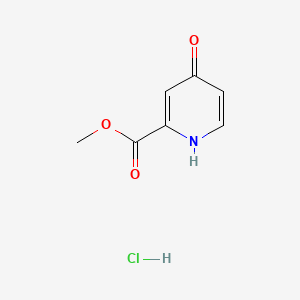
![[2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrimidin-5-yl]boronic acid](/img/structure/B580605.png)
